![molecular formula C13H14N4O2 B2503278 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034362-80-4](/img/structure/B2503278.png)
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for ‘6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide’ were not found, there are related studies that discuss the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of ‘this compound’ is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This structure is common in many biologically active compounds .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of novel pyrimidine derivatives, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcases the versatility of pyrimidine carboxamides as synthons for constructing complex heterocyclic systems. These compounds serve as key intermediates for further chemical transformations, offering pathways to diverse polyheterocyclic structures with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticancer Activity
Derivatives of pyrimidine carboxamides, particularly pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, have been investigated for their anticancer properties. A study detailing the synthesis and biological evaluation of these derivatives identified several compounds exhibiting promising anticancer activity against human cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology research (Santhosh Kumar et al., 2015).
Antimicrobial Activity
The antimicrobial properties of novel pyrimidine derivatives have been explored, with some compounds demonstrating promising results against various bacterial strains. This research points to the potential of pyrimidine carboxamides and their derivatives as lead compounds for the development of new antimicrobial agents (Abu-Melha, 2014).
Future Directions
The future directions for ‘6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide’ and similar compounds involve further exploration of their potential applications in drug development and biological studies. Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of research .
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related pyrimidine derivatives have been shown to inhibit key inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Related pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-19-12-6-11(16-9-17-12)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCAFAJUARJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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